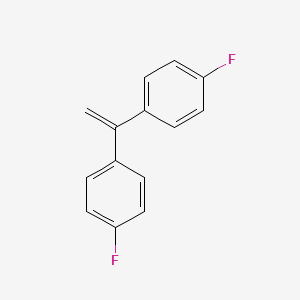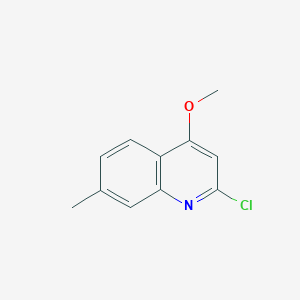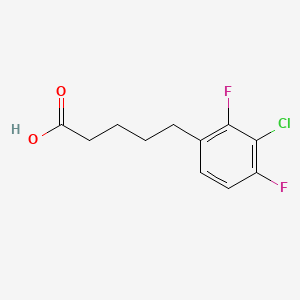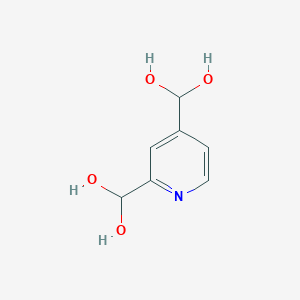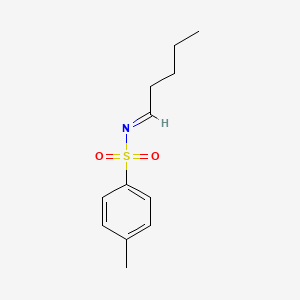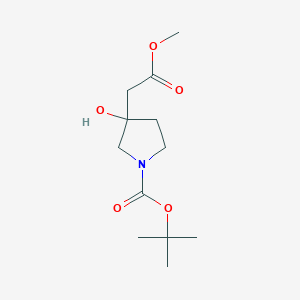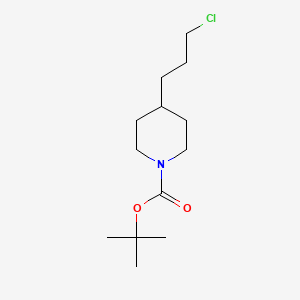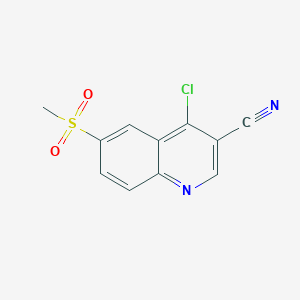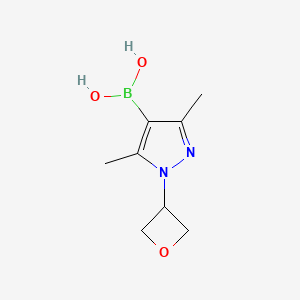
(3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with dimethyl and oxetane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors under controlled conditions, followed by boronation using boronic acid reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The boronic acid group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
科学研究应用
Chemistry
In chemistry, (3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it valuable in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biological pathways. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
作用机制
The mechanism of action of (3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target proteins. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-boronic acid: Lacks the oxetane group but shares the pyrazole and boronic acid moieties.
1-(Oxetan-3-yl)-1H-pyrazole-4-boronic acid: Similar structure but without the dimethyl substitution.
Uniqueness
(3,5-Dimethyl-1-(oxetan-3-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H13BN2O3 |
|---|---|
分子量 |
196.01 g/mol |
IUPAC 名称 |
[3,5-dimethyl-1-(oxetan-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O3/c1-5-8(9(12)13)6(2)11(10-5)7-3-14-4-7/h7,12-13H,3-4H2,1-2H3 |
InChI 键 |
NEPPHLPJSQGUIK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(N(N=C1C)C2COC2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


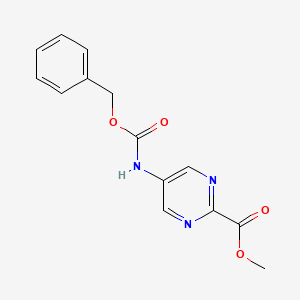
![2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one](/img/structure/B13659278.png)

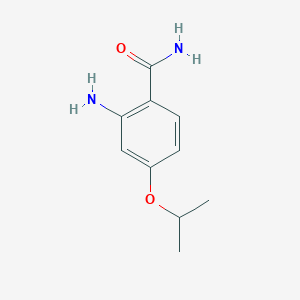
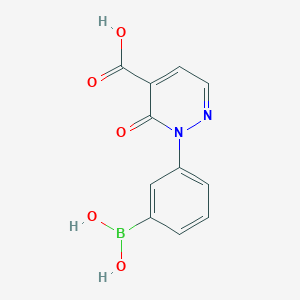
![4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B13659305.png)
